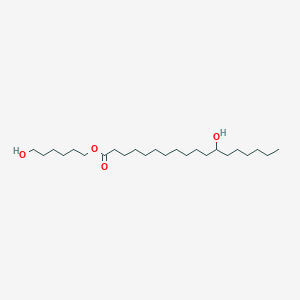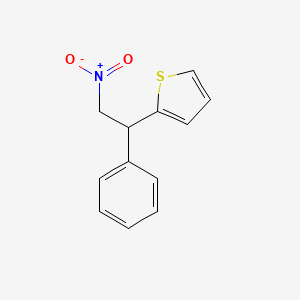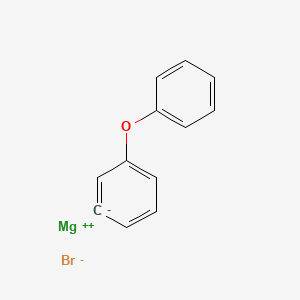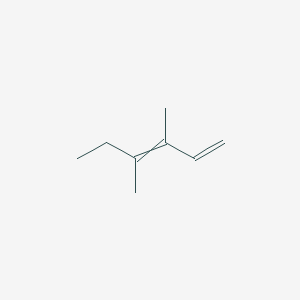![molecular formula C22H30N2O2 B14310238 N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N'-phenylurea CAS No. 112674-19-8](/img/structure/B14310238.png)
N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N’-phenylurea is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications, including polymer stabilization and as an intermediate in pharmaceutical synthesis. The compound’s structure features a urea linkage between a phenyl group and a 3,5-di-tert-butyl-4-hydroxyphenyl group, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N’-phenylurea typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzyl chloride with phenylurea under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N’-phenylurea.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl and tert-butyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related oxidation products.
Reduction: Amines and related reduction products.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N’-phenylurea has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of plastics and rubbers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic benefits.
Industry: Utilized in the stabilization of lubricants, fuels, and other industrial products to enhance their shelf life and performance.
Mecanismo De Acción
The antioxidant activity of N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N’-phenylurea is primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl group, neutralizing free radicals and preventing oxidative damage. The compound interacts with reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cellular components from oxidative stress. The molecular targets include enzymes and proteins involved in oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxyanisole
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
- Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
Uniqueness
N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N’-phenylurea stands out due to its unique urea linkage, which imparts distinct chemical and physical properties compared to other antioxidants. This linkage enhances its stability and effectiveness in various applications, making it a valuable compound in both research and industrial contexts.
Propiedades
Número CAS |
112674-19-8 |
|---|---|
Fórmula molecular |
C22H30N2O2 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
1-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-3-phenylurea |
InChI |
InChI=1S/C22H30N2O2/c1-21(2,3)17-12-15(13-18(19(17)25)22(4,5)6)14-23-20(26)24-16-10-8-7-9-11-16/h7-13,25H,14H2,1-6H3,(H2,23,24,26) |
Clave InChI |
DAYIRFYEKKNQIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CNC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene)](/img/structure/B14310172.png)


![2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14310177.png)
![N-(4-Aminophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B14310185.png)
![Diethyl [(2-bromoethoxy)methyl]phosphonate](/img/structure/B14310187.png)


![4-[(Cyclohexanecarbonyl)amino]pentanoic acid](/img/structure/B14310243.png)

![Benzoic acid;tricyclo[5.2.1.02,6]dec-3-en-8-ol](/img/structure/B14310257.png)

